6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester belongs to the class of benzoimidazoles, heterocyclic aromatic organic compounds. These compounds are significant in medicinal chemistry as key building blocks for various pharmaceutical agents due to their diverse pharmacological activities. []
The synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester typically involves the reaction of 6-chloro-1H-benzoimidazole-2-carboxylic acid with methanol in the presence of a dehydrating agent, such as sulfuric acid or thionyl chloride, to facilitate esterification . The general procedure includes:
This method yields high purity and good yields of the methyl ester derivative.
The molecular structure of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester features a benzimidazole ring system substituted with a chlorine atom and a carboxylate group.
The compound exhibits characteristic peaks in spectroscopic analyses such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), confirming its structure.
6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester can undergo various chemical reactions:
These reactions are essential for modifying the compound for various applications in organic synthesis.
The mechanism of action of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester is primarily attributed to its ability to mimic purine structures, allowing it to interact with enzymes and receptors in biological systems.
These properties make it a versatile compound for research and industrial applications.
6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester has several scientific uses:
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure consisting of fused benzene and imidazole rings. This heterocyclic system exhibits remarkable bioisosteric properties, closely mimicking naturally occurring purine nucleotides, which facilitates diverse biological interactions [7] . The structural versatility of the benzimidazole core enables its integration into pharmaceuticals targeting multiple therapeutic areas, including oncology, infectious diseases, and metabolic disorders. Approximately 80% of FDA-approved pharmaceuticals contain heterocyclic compounds, with benzimidazole ranking among the top ten most frequently employed nitrogen heterocycles . The electron-rich nitrogen atoms within the imidazole ring readily participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological targets, forming the basis for its broad pharmacological relevance. This intrinsic molecular recognition capability establishes benzimidazole as an indispensable template for rational drug design.
The benzimidazole nucleus (C₇H₆N₂) serves as a versatile pharmacophore due to its unique electronic distribution and hydrogen-bonding capabilities. The presence of two nitrogen atoms at the 1- and 3-positions creates distinct regions of electron density: the pyrrole-type nitrogen (position 1) acts as a hydrogen bond donor, while the pyridine-type nitrogen (position 3) functions as a hydrogen bond acceptor [7]. This dual functionality allows benzimidazole derivatives to form stable interactions with diverse biological macromolecules, including enzymes, receptors, and nucleic acids. X-ray crystallographic analyses of benzimidazole-protein complexes reveal extensive interaction networks, including van der Waals forces, carbon-pi bonds, pi-pi stacking, and hydrophobic contacts (Table 1) [7].
Table 1: Molecular Interactions of Benzimidazole Derivatives with Biological Targets
Target Category | PDB ID | Representative Compound | Key Molecular Interactions |
---|---|---|---|
DNA Intercalation Agents | 2B3E | DBN | Hydrogen bonding, polar contacts, carbon-pi stacking |
PARP Inhibitors | 7AAC | 78P | Van der Waals, hydrogen bonding, pi-pi stacking, amide-ring interactions |
Kinase Inhibitors | 1ZOH | K44 | Methionine-sulfur-pi, hydrophobic interactions, hydrogen bonding |
Epigenetic Modulators | 7KBG | WBD | Pi-pi stacking, hydrophobic contacts, hydrogen bonding |
The benzo-fused extension enhances the hydrophobic character of the molecule, promoting membrane permeability and bioavailability – critical attributes for drug candidates . This balanced amphiphilic character enables benzimidazole derivatives to traverse cellular barriers while maintaining sufficient affinity for aqueous environments. The thermal and chemical stability of the benzimidazole core (resistant to concentrated acids/alkalis at temperatures exceeding 270°C) further enhances its pharmaceutical utility, ensuring integrity during synthesis and storage [7]. Position 2 of the benzimidazole ring serves as a strategic modification site, where electron-withdrawing groups (e.g., carboxylic acid esters) significantly influence electron distribution across the entire ring system, thereby modulating binding affinity and specificity toward biological targets.
Substituent positioning on the benzimidazole scaffold profoundly impacts biological activity through electronic, steric, and hydrophobic effects. The 6-position on the benzoid ring offers a strategic location for halogen substitutions, with chlorine being particularly significant due to its moderate steric bulk and strong electron-withdrawing character [1] [9]. Chlorine at C-6 influences electron density at N-1 and N-3 positions, enhancing hydrogen-bonding capacity while providing optimal lipophilicity for membrane penetration. Comparative studies between 6-chloro and 6-fluoro derivatives reveal that chloro substitution generally enhances thermal stability and binding affinity to hydrophobic enzyme pockets, as evidenced by the higher melting point of the 6-chloro derivative (171-178°C) versus its 6-fluoro analog (180-184°C with decomposition) [1] [9].
Table 2: Influence of C-6 Substituents on Benzimidazole-2-carboxylate Properties
C-6 Substituent | Molecular Formula | Molecular Weight | Melting Point | Appearance | Key Pharmacological Influences |
---|---|---|---|---|---|
Chlorine | C₉H₇ClN₂O₂ | 210.62 | 171-178°C | White amorphous powder | Enhanced lipophilicity for kinase inhibition; DNA intercalation |
Hydrogen (unsubstituted) | C₉H₈N₂O₂ | 176.17 | Not available | Not available | Baseline activity; moderate target affinity |
Fluoro | C₉H₇FN₂O₂ | 194.16 | 180-184°C (dec.) | Brown crystalline powder | Altered electronic effects; metabolic stability |
The methyl ester group at position 2 serves as a crucial synthetic handle for further derivatization while contributing to target binding through dipole interactions. This ester functionality balances the molecule's hydrophilicity-lipophilicity profile, yielding a calculated logP value of approximately 2.1 for 6-chloro-1H-benzoimidazole-2-carboxylic acid methyl ester – within the optimal range for blood-brain barrier permeability and oral bioavailability [1] [4]. Simultaneous modifications at C-5/C-6 positions demonstrate cooperative effects; chloro substitution ortho to the nitrogen junction enhances stability against metabolic degradation compared to meta-substituted analogs. These structure-activity relationship principles underpin the strategic selection of 6-chloro-2-carboxymethyl substitution for developing targeted anticancer and anti-inflammatory agents [7] [9].
The therapeutic exploration of benzimidazole derivatives originated in the late 19th century with Hoebrecker's synthesis of 2,6-dimethylbenzimidazole, but significant pharmaceutical development accelerated in the 1960s with the discovery of anthelmintic benzimidazole carbamates . The strategic incorporation of ester functionalities at position 2 emerged as a transformative advancement, enabling synthetic access to diverse pharmacologically active molecules. Early 2-carboxylate derivatives focused primarily on antiulcer applications (inspired by the H₂-receptor antagonist cimetidine structure), but research shifted toward oncology following discoveries of benzimidazole-mediated topoisomerase inhibition in the 1990s [7]. The 6-chloro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS 113115-62-1) first appeared in scientific literature during the late 1980s as an intermediate in kinase inhibitor development, with its distinct structural attributes offering advantages over simpler benzimidazole esters.
The evolution of this compound class accelerated with the advent of targeted cancer therapies in the early 21st century. Patent analyses reveal a significant surge in benzimidazole-2-carboxylate applications between 2010-2020, particularly as PARP (poly-ADP ribose polymerase) inhibitors and kinase modulators [10]. The methyl ester derivative serves as a versatile precursor to amide-based pharmaceuticals, with the 6-chloro configuration specifically enhancing binding to ATP pockets in kinases. Modern synthetic approaches emphasize green chemistry principles, utilizing nanocatalysts and microwave irradiation to efficiently access 6-substituted benzimidazole-2-carboxylates . This historical progression from simple heterocyclic compounds to sophisticated targeted therapies underscores the enduring importance of the 6-chloro-2-methoxycarbonylbenzimidazole motif in pharmaceutical innovation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0